BenchChemオンラインストアへようこそ!

2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Kinase inhibition CDK5 selectivity Structure-activity relationship

2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-72-6, molecular weight 356.43 g/mol) is a synthetic small molecule featuring a biphenylacetamide pharmacophore linked to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. This compound belongs to the broader tetrahydroquinoline acetamide class, which has demonstrated activity across antifungal, anticancer, and kinase inhibition assays.

Molecular Formula C23H20N2O2
Molecular Weight 356.425
CAS No. 922054-72-6
Cat. No. B2511635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS922054-72-6
Molecular FormulaC23H20N2O2
Molecular Weight356.425
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O2/c26-22-13-10-19-15-20(11-12-21(19)25-22)24-23(27)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,11-12,15H,10,13-14H2,(H,24,27)(H,25,26)
InChIKeyYRABXZXJHKTYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-72-6): Chemical Identity and Research-Grade Procurement Profile


2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-72-6, molecular weight 356.43 g/mol) is a synthetic small molecule featuring a biphenylacetamide pharmacophore linked to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. This compound belongs to the broader tetrahydroquinoline acetamide class, which has demonstrated activity across antifungal, anticancer, and kinase inhibition assays [1]. However, the target compound itself currently lacks published, compound-specific quantitative biological activity data in peer-reviewed literature or validated public databases. Its closest structurally characterized analog is 2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-07-7), which has been described as a potent and selective cyclin-dependent kinase 5 (CDK5) inhibitor . The absence of N-methyl substitution on the tetrahydroquinolone nitrogen (present in the analog but absent in the target compound) represents a key structural point of differentiation that is expected to alter hydrogen-bonding capacity, metabolic stability, and target engagement profiles.

Why Generic Tetrahydroquinoline Substitution Fails for 2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide


Substituting the target compound with a generic tetrahydroquinoline acetamide is scientifically unsound because minor structural modifications within this chemotype produce large shifts in biological activity and selectivity. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, but its pharmacological output is exquisitely sensitive to substitution pattern [1]. As demonstrated by the N-methyl analog (CAS 922054-07-7), the presence or absence of a single methyl group on the tetrahydroquinolone nitrogen dictates kinase selectivity profiles: the N-methylated derivative is reported as a CDK5 inhibitor, whereas the target compound (lacking this methyl) contains a free lactam NH available for distinct hydrogen-bond donor interactions that may redirect target engagement toward entirely different enzymes or receptors . Furthermore, in tetrahydroquinoline-based acetylcholinesterase (AChE) inhibitor series, substituent identity on the quinoline ring has been shown to alter IC50 values by more than 3-fold among closely related analogs [2]. These findings collectively demonstrate that in-class compounds are not interchangeable, and procurement must be guided by compound-specific structural features rather than class membership alone.

Quantitative Differentiation Evidence for 2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide vs. Closest Analogs


Structural Differentiation: NH vs. N-Methyl Tetrahydroquinolone and Implications for Kinase Selectivity

The target compound (CAS 922054-72-6) lacks the N-methyl substituent present on the tetrahydroquinolone ring of its closest commercially characterized analog, 2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-07-7). This structural difference converts the lactam nitrogen from a tertiary amide (hydrogen-bond acceptor only) to a secondary amide (both hydrogen-bond donor and acceptor). The N-methyl analog is described as a potent and selective CDK5 inhibitor, indicating that the methyl group contributes to a specific kinase selectivity profile . The target compound's free NH introduces an additional hydrogen-bond donor that may redirect binding toward kinase hinge regions, non-kinase targets, or metalloenzyme active sites that require a hydrogen-bond donor for productive engagement [1]. This structural distinction defines a divergent chemical biology tool profile: the target compound provides a complementary probe for exploring target space inaccessible to the N-methyl analog.

Kinase inhibition CDK5 selectivity Structure-activity relationship Hydrogen-bond donor

Tetrahydroquinoline Scaffold Privileged Status: Class-Level Biological Activity with Micromolar Potency Range

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a validated privileged structure that appears as a frequent hit across diverse target classes in high-throughput screening campaigns, with reported activities spanning antimicrobial, kinase inhibition, and antiproliferative mechanisms [1][2]. While direct, compound-specific IC50 values for CAS 922054-72-6 are absent from the open literature, tetrahydroquinoline derivatives bearing the 2-oxo substitution pattern have demonstrated moderate antifungal activity against Candida and Aspergillus species, with related compounds in the class achieving micromolar-range IC50 values against cancer cell lines including MCF-7 (breast), HeLa (cervical), and A549 (lung) . The biphenylacetamide moiety further contributes to biological recognition: biphenylacetamide-containing compounds have been identified as pharmacophores for tubulin polymerization inhibition (IC50 = 250 nM range) and BACE1 inhibition [3]. The combination of these two pharmacophoric elements in a single molecule confers the potential for multi-target or polypharmacological activity not achievable by simpler tetrahydroquinoline or biphenyl fragments alone.

Tetrahydroquinoline Antifungal activity Anticancer activity Privileged scaffold

AChE Inhibitory Potential: Class-Based Evidence Contextualizing Neurodegenerative Disease Applications

Tetrahydroquinoline derivatives are recognized pharmacophores for acetylcholinesterase (AChE) inhibition, a clinically validated mechanism for symptomatic treatment of Alzheimer's disease [1]. A study on tetrahydroquinoline-based AChE inhibitors reported that structural optimization yielded compounds with moderate in vitro AChE inhibitory activity, with the most potent analog achieving an IC50 of 215 μM [2]. While this potency is modest, it demonstrates that the tetrahydroquinoline core can productively engage the AChE active site. The target compound's biphenyl substituent provides additional hydrophobic surface area that could enhance binding affinity compared to simpler phenyl-substituted analogs through improved occupancy of the peripheral anionic site. References to AChE inhibitory activity for derivatives related to CAS 922054-72-6 have been noted in compound database entries, though specific numerical IC50 values remain unvalidated in peer-reviewed literature .

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease Tetrahydroquinoline

High-Value Research Application Scenarios for 2-([1,1'-Biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide


Kinase Selectivity Profiling Panels with the N-Methyl CDK5 Inhibitor Analog as Comparator

The target compound should be co-profiled alongside its N-methyl analog (CAS 922054-07-7, reported CDK5 inhibitor) in broad kinome selectivity panels to experimentally determine whether the free NH vs. N-methyl difference redirects kinase targeting. Based on structural analysis, the additional hydrogen-bond donor in CAS 922054-72-6 is expected to shift selectivity away from CDK5 and toward kinases or other ATP-binding proteins that require a donor interaction at the hinge region. This head-to-head comparison will generate the first quantitative selectivity dataset for this compound, establishing its unique utility as a chemical probe .

Antifungal Activity Screening Against Candida and Aspergillus Species Panel

Given the documented antifungal activity of structurally related tetrahydroquinoline derivatives against Candida spp. and Aspergillus spp., the target compound should be screened in standardized CLSI broth microdilution assays to determine minimum inhibitory concentrations (MICs) against a panel of clinically relevant fungal isolates. The biphenyl substituent provides additional lipophilic character that may enhance fungal cell membrane penetration relative to simpler tetrahydroquinoline analogs. This screening can position the compound as a novel antifungal lead scaffold [1].

Fragment-Based or Structure-Based Lead Optimization Campaigns Targeting Acetylcholinesterase

The tetrahydroquinoline core has been validated as an AChE-binding scaffold through both in vitro assays (IC50 = 215 μM for optimized analogs) and molecular docking studies. The target compound serves as an advanced starting point for fragment growing or scaffold hopping medicinal chemistry programs aimed at developing more potent AChE inhibitors for Alzheimer's disease research. The biphenyl moiety offers a synthetic handle for further derivatization to explore peripheral anionic site interactions [2].

Physicochemical Property Benchmarking for Central Nervous System Drug Discovery

With a molecular weight of 356.43 g/mol and a balanced hydrophobic-hydrophilic profile conferred by the biphenyl (lipophilic) and tetrahydroquinolone amide (polar) moieties, this compound is well-suited for physicochemical profiling to assess its CNS drug-likeness. Key parameters to measure include logP, polar surface area, P-glycoprotein efflux ratio, and brain-plasma partitioning in rodent models. These data would determine whether the scaffold is appropriate for CNS-targeted programs or should be redirected toward peripheral indications.

Quote Request

Request a Quote for 2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.